molecular formula C6H3BrFNO2 B1289358 2-Bromo-3-fluoronitrobenzene CAS No. 59255-94-6

2-Bromo-3-fluoronitrobenzene

Cat. No. B1289358
CAS RN: 59255-94-6
M. Wt: 220 g/mol
InChI Key: ICIVWQQTOYDXDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-fluoro-2-nitrostyrenes is achieved through a radical nitration-debromination of 2-bromo-2-fluorostyrenes, which suggests that similar methods could potentially be applied to synthesize 2-bromo-3-fluoronitrobenzene . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids indicates that halogenation reactions are a key step in the synthesis of such compounds . These methods could be adapted for the synthesis of 2-bromo-3-fluoronitrobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the investigation of 1-bromo-3-fluorobenzene . These techniques, along with computational methods like DFT calculations, can provide detailed information on the geometry and electronic properties of the molecule, which would be relevant for understanding the structure of 2-bromo-3-fluoronitrobenzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can activate the ring towards further substitution reactions. The papers describe various chemical reactions involving bromo-fluoro benzene derivatives, such as the alkylation of protein nucleophiles by bromobenzene oxides and the synthesis of dihydro-thioxoquinazolinones from 1-bromo-2-fluorobenzenes . These studies provide a basis for predicting the reactivity of 2-bromo-3-fluoronitrobenzene in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from their molecular structure and reactivity. For example, the influence of bromine and fluorine on the geometry of benzene and its vibrational modes is discussed , which can affect the compound's boiling point, melting point, and solubility. The electronic properties, such as HOMO and LUMO energies, are also important as they determine the compound's reactivity and stability . These properties are crucial for understanding the behavior of 2-bromo-3-fluoronitrobenzene in various applications.

Scientific Research Applications

Environmental Contamination and Biodegradation

2-Bromo-3-fluoronitrobenzene, while not specifically studied, relates closely to other halonitroaromatic compounds known for their environmental persistence. Research on similar compounds like 3-chloronitrobenzene and 3-bromonitrobenzene, which have been degraded by specific bacterial strains, highlights the environmental relevance of these compounds. The degradation pathways for these chemicals have been explored, although it is noted that 3-fluoronitrobenzene, a similar compound, is not effectively degraded by these bacteria (Xu et al., 2022).

Photodissociation Studies

Photofragment translational spectroscopy has been applied to compounds like 1-bromo-3-fluorobenzene, offering insights into the effects of halogen substitution on benzene rings. These studies provide fundamental knowledge on the energy distributions and dynamics of molecular fragmentation processes (Gu et al., 2001).

Radiopharmaceutical Research

In radiopharmaceutical science, compounds structurally related to 2-Bromo-3-fluoronitrobenzene have been synthesized for potential applications. For example, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) was synthesized for potential use in radiolabeling and imaging applications (Klok et al., 2006).

Electrochemical Applications

Research into the electrochemical aspects of related compounds, such as 4-bromo-2-fluoromethoxybenzene, demonstrates their potential as electrolyte additives in lithium-ion batteries. These additives can enhance battery safety and performance (Zhang, 2014).

Structural and Spectroscopic Analysis

Studies on the vibrational spectra of similar molecules, like 1-bromo-3-fluorobenzene, have been conducted. These investigations provide valuable data on molecular geometries and electronic states, useful in the field of molecular spectroscopy and structural chemistry (Mahadevan et al., 2011).

Safety And Hazards

2-Bromo-3-fluoronitrobenzene is considered hazardous . It is advised to avoid breathing its dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this chemical .

properties

IUPAC Name

2-bromo-1-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIVWQQTOYDXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593216
Record name 2-Bromo-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoronitrobenzene

CAS RN

59255-94-6
Record name 2-Bromo-1-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B LIEDHOLM - Acta Chcmica Scandinavica B, 1976 - actachemscand.org
The investigation of copper (I) catalysed bro-mine-chlorine exchange reactions of halonitro-benzenes in an aqueous hydrochloric acid-acetic acid medium, kinetically studied in Parts I …
Number of citations: 0 actachemscand.org
V Guilarte, MP Castroviejo… - The Journal of …, 2011 - ACS Publications
… (14) However, the only efficient and direct route to these latter compounds is limited to the synthesis of 2-bromo-3-fluoronitrobenzene by a base-mediated halogenation reaction. (15) …
Number of citations: 52 pubs.acs.org
V Guilarte Moreno, M Castroviejo Fernández… - … . 2010. V. 76, n. 9, p …, 2011 - riubu.ubu.es
… However, the only efficient and direct route to these latter compounds is limited to the synthesis of 2-bromo-3-fluoronitrobenzene by a base-mediated halogenation reaction.Finally, …
Number of citations: 2 riubu.ubu.es

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